molecular formula C13H20N2O3 B14915694 1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea

1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea

Cat. No.: B14915694
M. Wt: 252.31 g/mol
InChI Key: PJMJVYHJYFUGPL-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-Hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and therapeutic potential, integrating data from various studies.

Chemical Structure and Properties

The compound features a urea functional group, which is known for its ability to interact with biological macromolecules. The presence of both a hydroxy and a methoxy group suggests it may engage in hydrogen bonding and hydrophobic interactions, respectively.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Research focused on its effects on various cancer cell lines has shown:

  • Cell Proliferation Inhibition : The compound demonstrated a dose-dependent inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
  • Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis rates, confirmed by Annexin V staining.
Cell LineIC50 (µM)Apoptosis Rate (%)
MCF-71540
PC-32035

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory properties of the compound were evaluated using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated:

  • Cytokine Inhibition : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Mechanism of Action : It appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

The biological activity of this compound can be attributed to its ability to modulate specific molecular targets:

  • Enzyme Interactions : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially altering cellular metabolism.
  • Receptor Binding : The structural characteristics allow it to bind selectively to various receptors, influencing downstream signaling pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed promising results when administered alongside standard chemotherapy, leading to improved patient outcomes.
  • Chronic Inflammation Model : In an animal model of chronic inflammation, administration of the compound resulted in reduced inflammatory markers and improved histopathological scores.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

1-(2-hydroxy-2-methylbutyl)-3-(2-methoxyphenyl)urea

InChI

InChI=1S/C13H20N2O3/c1-4-13(2,17)9-14-12(16)15-10-7-5-6-8-11(10)18-3/h5-8,17H,4,9H2,1-3H3,(H2,14,15,16)

InChI Key

PJMJVYHJYFUGPL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CNC(=O)NC1=CC=CC=C1OC)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.